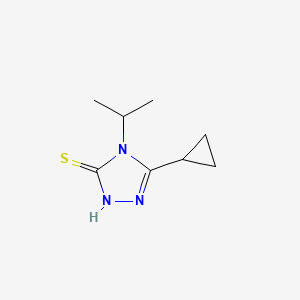

5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

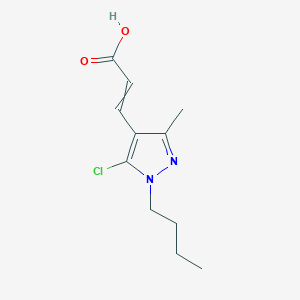

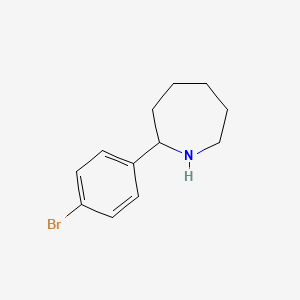

The compound "5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol" is a heterocyclic molecule that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and potential applications in pharmaceutical chemistry. The presence of a cyclopropyl group and an isopropyl group attached to the triazole ring suggests that this compound could exhibit unique chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides under various conditions. For instance, the reaction of cyclopropane dicarboxylic acid with thiosemicarbazide and phosphorous oxychloride can lead to the formation of 1,2,4-triazole derivatives with a cyclopropane moiety . Although the specific synthesis of "5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol" is not detailed in the provided papers, the methodologies described could potentially be adapted to synthesize this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can exhibit different patterns of π-electron delocalization. For example, in "4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole," the triazole ring is orthogonal to the cyclopropyl ring and shows considerable π-electron delocalization . This information can be extrapolated to suggest that "5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol" may also display significant electron delocalization within its triazole ring, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions, leading to the formation of new heterocyclic compounds. For example, the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols results in the formation of triazolo(thiadiazepino)indoles . This indicates that triazole thiols, such as "5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol," could potentially undergo similar cyclization reactions to yield complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by the substituents on the triazole ring. For instance, the crystal structures of related compounds show that the presence of different substituents can lead to non-planar molecular geometries and affect the delocalization of π-electrons within the triazole ring . These structural features can influence the compound's melting point, solubility, and stability. Additionally, intermolecular interactions such as hydrogen bonding and π interactions can dictate the compound's ability to form supramolecular chains in the solid state .

Applications De Recherche Scientifique

-

Antifungal Activity

- Field : Applied Chemistry

- Application : A series of novel menthol derivatives containing 1,2,4-triazole-thioether moiety were designed, synthesized, and evaluated biologically to explore more potent natural product-based antifungal agents .

- Method : The compounds were synthesized and structurally characterized. Their antifungal activity was evaluated against various fungi .

- Results : Some of the target compounds exhibited good inhibitory activity against the tested fungi, especially against Physalospora piricola. For example, compounds 5b (R = o -CH 3 Ph), 5i (R = o -Cl Ph), 5v (R = m, p -OCH 3 Ph) and 5x (R = α -furyl) had inhibition rates of 93.3%, 79.4%, and 79.4%, respectively, against P. piricola .

-

DNA Marker Detection

- Field : Biochemistry

- Application : 1H-1,2,4-Triazole-3-thiol was used in a study to design a surface enhanced Raman scattering based probe for fast and accurate detection of DNA markers .

- Method : The specific method of application or experimental procedures was not detailed in the search results .

- Results : The specific results or outcomes obtained were not detailed in the search results .

-

Pharmaceutical Applications

- Field : Pharmaceutical Chemistry

- Application : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

- Method : The specific method of application or experimental procedures was not detailed in the search results .

- Results : The specific results or outcomes obtained were not detailed in the search results .

-

Agrochemical Applications

- Field : Agrochemistry

- Application : 1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They are used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .

- Method : The specific method of application or experimental procedures was not detailed in the search results .

- Results : The specific results or outcomes obtained were not detailed in the search results .

-

Synthesis of Heterocycles

- Field : Organic Chemistry

- Application : An efficient approach to the gram-scale synthesis of 3 (5)-substituted, 1,3- and 1,5-disubstituted 1,2,4-triazole-derived building blocks is described .

- Method : The key synthetic precursors – 1,2,4-triazole-3 (5)-carboxylates were prepared from readily available acyl hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride .

- Results : Further transformations were performed following the convergent synthetic strategy and allowed the preparation of 1,3- and 1,5-disubstituted 1,2,4-triazole-derived esters, 3 (5)-substituted, 1,3- and 1,5-disubstituted carboxylate salts, amides, nitriles, hydrazides, and hydroxamic acids .

-

Antiviral and Anti-inflammatory Activities

- Field : Medicinal Chemistry

- Application : In recent years, antiviral, anti-inflammatory, anti-fertility, anti-tubercular activity, antimicrobial activities, anti-cancer and anti-corrosion properties of triazoles have been published .

- Method : The specific method of application or experimental procedures was not detailed in the search results .

- Results : The specific results or outcomes obtained were not detailed in the search results .

Safety And Hazards

Propriétés

IUPAC Name |

3-cyclopropyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-5(2)11-7(6-3-4-6)9-10-8(11)12/h5-6H,3-4H2,1-2H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJCKPKUGAEGKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=S)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393409 |

Source

|

| Record name | 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

667437-60-7 |

Source

|

| Record name | 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole](/img/structure/B1273412.png)